Methyl 5-chloro-4-fluorothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-4-fluorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOKPHTHXOUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-chloro-4-fluorothiophene-2-carboxylate typically involves the reaction of 5-chloro-4-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-chloro-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 5-chloro-4-fluorothiophene-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the thiophene ring enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Carboxylate Esters
The following table and analysis compare Methyl 5-chloro-4-fluorothiophene-2-carboxylate with four structurally related thiophene derivatives, focusing on molecular properties, substituent effects, and applications.
Comparative Data Table
*Note: The molecular formula for Methyl 5-phenylthiophene-2-carboxylate in (C₉H₇N₃O₄) conflicts with its structure; the corrected formula is inferred as C₁₂H₁₀O₂S.
Substituent Effects on Physicochemical Properties
- Halogen vs. Sulfonyl Groups : The chlorine and fluorine substituents in the target compound reduce electron density on the thiophene ring compared to sulfonyl groups (e.g., ClSO₂ or FSO₂ in ), which may lower solubility in polar solvents.
- Methoxy vs.
- Amino vs. Benzofused Rings: The amino group in enhances nucleophilicity, while benzofusion increases aromaticity and steric bulk.
Biological Activity
Methyl 5-chloro-4-fluorothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with chlorine and fluorine atoms, which enhance its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 178.6 g/mol. The presence of halogen substituents is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen atoms increase the compound's binding affinity to various molecular targets, potentially leading to the inhibition or activation of critical biochemical pathways involved in disease processes.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, preliminary studies show that the compound can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, research involving leukemia cell lines has shown that this compound can reduce cell viability significantly.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| L363 (Multiple Myeloma) | 15 |
| A549 (Lung Cancer) | 20 |
| MCF7 (Breast Cancer) | 18 |
Case Studies
- Antimicrobial Screening : A study assessed the efficacy of this compound against various pathogens. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Cancer Cell Viability Assays : In vitro assays conducted on multiple myeloma-derived L363 cells demonstrated that the compound significantly inhibited cell growth, with an IC50 value indicating effective cytotoxicity . Further investigations into the mechanism revealed that the compound may trigger apoptotic pathways through mitochondrial dysfunction.
- Structure-Activity Relationship (SAR) Studies : SAR analyses have highlighted the importance of the chlorofluoromethyl group in enhancing biological activity. Variations in substituents were systematically explored to optimize potency against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
